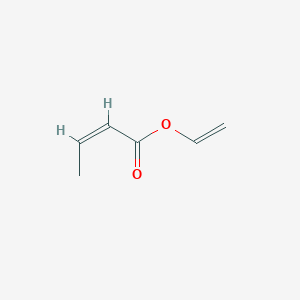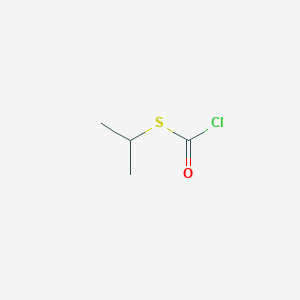
Zirconium boride (ZrB12)
Overview
Description
Zirconium boride (ZrB12) is a compound composed of zirconium and boron It is known for its exceptional hardness, high melting point, and remarkable thermal and electrical conductivity These properties make it a valuable material in various high-temperature and high-stress applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium boride can be synthesized through several methods, including:
Direct Reaction: This involves the direct reaction of zirconium and boron powders at high temperatures. The reaction typically requires temperatures above 1900°C to ensure complete formation of zirconium boride.
Carbothermal Reduction: This method involves the reduction of zirconium oxide with boron carbide in the presence of carbon at high temperatures. The process is carried out at temperatures above 1900°C and often requires the addition of boron to achieve the desired particle size and morphology.
Self-Propagating High-Temperature Synthesis (SHS): This method involves an exothermic reaction between zirconium and boron powders, which propagates through the material, resulting in the formation of zirconium boride.
Sol-Gel Process: This involves the use of zirconium oxychloride, boric acid, and a carbon source to produce zirconium boride through a series of chemical reactions and heat treatments.
Industrial Production Methods: In industrial settings, zirconium boride is typically produced using high-temperature furnaces and specialized equipment to ensure the purity and consistency of the final product. The direct reaction method and carbothermal reduction are commonly used due to their efficiency and scalability.
Types of Reactions:
Oxidation: Zirconium boride is resistant to oxidation at elevated temperatures, but it can form a protective oxide layer when exposed to oxygen.
Reduction: It can be reduced by strong reducing agents, although this is less common due to its stability.
Substitution: Zirconium boride can undergo substitution reactions where boron atoms are replaced by other elements, such as silicon or carbon, to enhance its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires strong reducing agents and high temperatures.
Substitution: Involves the use of other elements like silicon or carbon at high temperatures.
Major Products Formed:
Oxidation: Formation of zirconium oxide (ZrO2).
Substitution: Formation of zirconium boride composites with enhanced properties.
Scientific Research Applications
Zirconium boride has a wide range of applications in scientific research and industry:
Aerospace Industry: Used in the manufacture of components exposed to extreme temperatures and thermal shock, such as leading edges of hypersonic vehicles and rocket nozzles.
Nuclear Industry: Utilized in control rods for nuclear reactors due to its neutron absorption capabilities.
Cutting Tools: Employed in the production of high-performance cutting and drilling tools due to its extreme hardness.
Electronics: Used in electronic components that require high thermal and electrical conductivity.
Advanced Ceramics: Incorporated into advanced ceramic materials to enhance their mechanical and thermal properties.
Mechanism of Action
The exceptional properties of zirconium boride are attributed to its strong covalent bonding and high density. The material’s hardness and high melting point result from the strong bonds between zirconium and boron atoms. Its thermal and electrical conductivity are due to its metal-like bonding structure, which allows for efficient heat and electron transfer. The protective oxide layer formed during oxidation enhances its resistance to high-temperature environments.
Comparison with Similar Compounds
Zirconium boride can be compared to other transition metal borides, such as:
Chromium Diboride (CrB2): Known for its high hardness and chemical resistance, but with lower thermal conductivity compared to zirconium boride.
Titanium Diboride (TiB2): Exhibits similar hardness and thermal conductivity but is more commonly used in cutting tools and wear-resistant coatings.
Hafnium Diboride (HfB2): Shares many properties with zirconium boride but has a higher melting point and is used in ultra-high-temperature applications.
Zirconium boride stands out due to its unique combination of high hardness, thermal and electrical conductivity, and resistance to oxidation, making it a versatile material for various demanding applications.
Properties
InChI |
InChI=1S/12B.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGHMZBJIKOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12046-91-2 | |
| Record name | Zirconium boride (ZrB12) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12046-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium boride (ZrB12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012046912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium boride (ZrB12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium dodecaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide](/img/structure/B77254.png)




![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)




